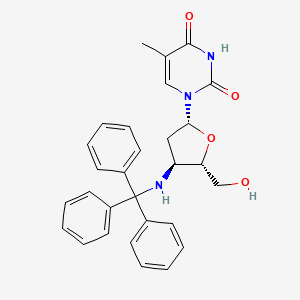
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.1835 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- typically involves the fluorination of uracil derivativesThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- often involves multi-step synthesis starting from readily available uracil. The process includes alkylation to introduce ethyl groups at the N-1 and N-3 positions, followed by selective fluorination at the C-5 position. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atom at the C-5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid metabolism. This results in cytotoxicity and cell death. The compound inhibits thymidylate synthase , an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it interferes with the processing of pre-rRNA into mature rRNA and disrupts post-transcriptional modifications of tRNAs .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacks the ethyl groups at the N-1 and N-3 positions.
6-Substituted Uracil Derivatives: Compounds with various substituents at the C-6 position, used in antiviral and anticancer research.
Uniqueness
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at the N-1 and N-3 positions, along with the fluorine atom at the C-5 position, enhances its stability and efficacy as a potential therapeutic agent .
Propiedades
Número CAS |
80115-67-9 |
|---|---|
Fórmula molecular |
C8H11FN2O2 |
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
1,3-diethyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |
Clave InChI |
OBQZGHRMWAUWPE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)N(C1=O)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide](/img/structure/B8514151.png)

![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)



![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)





